molecular formula C26H22O8 B10857632 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Cat. No.: B10857632
M. Wt: 462.4 g/mol
InChI Key: HUHVPBKTTFVAQF-BVOYZHITSA-N
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Description

1,3,5-Tri-O-benzoyl-α-D-ribofuranose: is a chemical compound with the molecular formula C26H22O8. It is a white crystalline solid that is stable at room temperature. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of nucleosides and nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose can be synthesized through the reaction of α-D-ribofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the tri-benzoylated product .

Industrial Production Methods: Industrial production of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

1,3,5-Tri-O-benzoyl-α-D-ribofuranose acts as a purine nucleoside analog. Its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets indolent lymphoid malignancies and other types of cancer by interfering with the replication process of cancer cells .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is unique due to its specific configuration and the stability it provides during synthetic processes. Its ability to act as a protecting group for hydroxyl functions makes it particularly valuable in the synthesis of complex nucleosides and nucleotides .

Properties

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

IUPAC Name

[(2S,3S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21?,22+,26+/m0/s1

InChI Key

HUHVPBKTTFVAQF-BVOYZHITSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@H](C([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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